molecular formula C17H16FN5O2 B2980336 2-ethoxy-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzamide CAS No. 921055-84-7

2-ethoxy-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzamide

Cat. No.: B2980336
CAS No.: 921055-84-7
M. Wt: 341.346
InChI Key: FHTNJZLTCCMRSD-UHFFFAOYSA-N
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Description

2-ethoxy-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzamide (CAS 921167-17-1) is a synthetic small molecule with a molecular weight of 315.28 g/mol and the molecular formula C15H11F2N5O . This benzamide derivative features a 1-(3-fluorophenyl)-1H-tetrazole moiety, a privileged structure in medicinal chemistry known to contribute to biological activity and metabolic stability. Compounds containing the tetrazole scaffold, such as this benzamide, are of significant interest in pharmaceutical research for their potential as enzyme inhibitors and their utility in probing biological pathways . Tetrazole-containing molecules have demonstrated relevance in investigating mechanisms such as enzyme inhibition, including potential interactions with targets like beta-lactamase, although the specific mechanism of action for this compound requires further research elucidation . Furthermore, structurally related amphiphilic compounds are valuable tools in biochemical research for studying processes like lysosomal function and drug-induced phospholipidosis . This product is intended for research and development applications in laboratory settings only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions and in compliance with all applicable local and national regulations.

Properties

IUPAC Name

2-ethoxy-N-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN5O2/c1-2-25-15-9-4-3-8-14(15)17(24)19-11-16-20-21-22-23(16)13-7-5-6-12(18)10-13/h3-10H,2,11H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHTNJZLTCCMRSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NCC2=NN=NN2C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic routes and reaction conditions: : The synthesis of 2-ethoxy-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzamide typically involves multiple steps. Key steps often include:

  • Formation of the tetrazole ring via cycloaddition reactions.

  • Introduction of the 3-fluorophenyl group through halogenation or coupling reactions.

  • Ethoxylation to introduce the ethoxy group.

  • Coupling with benzamide to form the final product.

Industrial production methods: : Industrial synthesis would likely streamline these processes, optimizing for yield and cost-effectiveness, possibly through continuous flow chemistry or advanced catalysis.

Chemical Reactions Analysis

Types of reactions: : This compound can undergo various types of reactions such as:

  • Oxidation: : Possible with strong oxidizing agents, affecting mainly the phenyl rings.

  • Reduction: : Could involve reduction of the tetrazole ring under specific conditions.

  • Substitution: : Both electrophilic and nucleophilic substitution reactions are possible, particularly on the aromatic rings.

Common reagents and conditions

  • Oxidation: : Potassium permanganate or chromium trioxide.

  • Reduction: : Hydrogen gas in the presence of a palladium catalyst.

  • Substitution: : Halogenation reagents like bromine or chlorine, under various conditions.

Major products formed: : Depending on the reaction pathway, products could include oxidized derivatives, reduced tetrazoles, or substituted aromatic compounds.

Scientific Research Applications

In chemistry: : It serves as an intermediate in the synthesis of more complex molecules and can be used to study reaction mechanisms and pathways.

In biology: : Its structural elements make it a candidate for studying enzyme binding and protein interactions.

In medicine: : Potentially useful as a scaffold for drug development, particularly in designing inhibitors for specific enzymes or receptors.

In industry: : Could be utilized in the development of new materials or as a specialty chemical in various industrial processes.

Mechanism of Action

The compound exerts its effects by interacting with molecular targets such as enzymes or receptors. The tetrazole ring and fluorophenyl group are particularly significant in binding interactions, potentially inhibiting enzymatic activity or modulating receptor function.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key Compounds :
Compound Name Substituents Molecular Weight Key Features Biological Activity (if reported)
2-Ethoxy-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzamide 2-ethoxy benzamide, 3-fluorophenyl-tetrazole ~329.3* Ethoxy group enhances lipophilicity; fluorophenyl may improve target selectivity Not explicitly reported; inferred from analogs
3-Fluoro-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzamide (CAS 921055-93-8) 3-fluoro benzamide, 3-fluorophenyl-tetrazole 315.28 Dual fluorination increases electron-withdrawing effects; smaller substituent Unknown
N-[2-(1H-Tetrazol-5-yl)phenyl]benzamide derivatives Tetrazole directly attached to phenyl Varies Direct tetrazole-phenyl linkage optimizes GPR35 binding EC50 = 0.041–0.059 μM (GPR35 agonism)
Valsartan Biphenyl-tetrazole, valine chain 435.5 Tetrazole as carboxylic acid bioisostere; angiotensin II receptor antagonist Hypertension treatment
5-Fluoro-N-[5-(1-methyl-1H-benzimidazol-2-yl)pentyl]-2-(1H-tetrazol-1-yl)benzamide Benzamide with benzimidazole and tetrazole 407.4 Benzimidazole enhances aromatic stacking; extended alkyl chain Unknown

Notes:

  • Tetrazole Linkage : Unlike N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivatives , the methylene bridge in the target compound may reduce steric hindrance, allowing flexible binding to receptors.
  • Bioisosterism : The tetrazole in valsartan replaces a carboxylate, enhancing metabolic stability. The target compound’s tetrazole could similarly mimic acidic groups in target interactions.

Physicochemical Properties

  • Molecular Weight : At ~329.3 g/mol, the compound adheres to Lipinski’s Rule of Five (MW < 500), suggesting favorable oral bioavailability .
  • LogP : The ethoxy group (LogP ~1.0) and fluorophenyl moiety (LogP ~0.14 per F) likely result in a calculated LogP of ~2.5–3.0, balancing solubility and permeability.
  • Polar Surface Area (PSA) : The tetrazole (high PSA) and benzamide (moderate PSA) may limit blood-brain barrier penetration, aligning with peripheral target applications.

Biological Activity

2-Ethoxy-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzamide is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant studies, providing a comprehensive overview of its therapeutic potential.

  • Molecular Formula : C24H20N6O3
  • Molecular Weight : 440.45 g/mol
  • CAS Number : 139481-59-7
  • Appearance : White solid

The compound's biological activity is primarily linked to its interaction with specific protein targets involved in various signaling pathways. Notably, it has been studied for its inhibitory effects on Protein Tyrosine Phosphatase 1B (PTP1B), a well-known target for treating type 2 diabetes mellitus (T2DM) and obesity.

Inhibition of PTP1B

Research indicates that derivatives of this compound exhibit significant inhibitory activity against PTP1B. For instance, a related compound demonstrated an IC50 value of 0.07μM0.07\,\mu M with a selectivity ratio of 32-fold over T-cell PTPase (TCPTP), indicating its potential as a selective therapeutic agent for T2DM .

Insulin Sensitization

In cellular assays, the compound has been shown to enhance insulin-stimulated glucose uptake without significant cytotoxicity. This effect suggests that it may improve insulin sensitivity, making it a candidate for further development in diabetes management .

Study on Derivatives

A study focused on various derivatives of the benzamide series highlighted the structure-activity relationship (SAR) that influences their biological efficacy. The findings revealed that modifications to the ethoxy and tetrazole groups significantly affected both potency and selectivity against PTP1B .

CompoundIC50 (μM)Selectivity Ratio
Compound 10m0.0732-fold

Cytotoxicity Assessment

Further investigations into the cytotoxic effects of these compounds showed that they possess low toxicity profiles, which is crucial for their development as therapeutic agents. The absence of significant cytotoxicity at effective doses supports their potential use in clinical settings .

Future Directions

The ongoing research into this compound and its derivatives suggests promising avenues for therapeutic applications in metabolic disorders such as T2DM. Future studies should focus on:

  • In vivo efficacy : Evaluating the pharmacokinetics and pharmacodynamics in animal models.
  • Mechanistic studies : Understanding the detailed molecular mechanisms underlying its biological activity.
  • Clinical trials : Assessing safety and efficacy in human subjects.

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